molecular formula C10H16BNO3 B13464828 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

Cat. No.: B13464828
M. Wt: 209.05 g/mol
InChI Key: BMXBEIRREVATHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural features, which include an oxazole ring and a boronic ester group. These features make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves the reaction of 4-methyl-2-oxazoleboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can be oxidized to form the corresponding oxazole boronic acid.

    Substitution Reactions: The oxazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Electrophiles: For substitution reactions on the oxazole ring.

Major Products Formed

    Aryl or Vinyl Oxazoles: Formed through Suzuki-Miyaura cross-coupling.

    Oxazole Boronic Acids: Formed through oxidation.

    Substituted Oxazoles: Formed through electrophilic substitution.

Scientific Research Applications

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole stands out due to its oxazole ring, which imparts unique electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.

Biological Activity

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H18BNO2
  • Molecular Weight : 219.09 g/mol
  • CAS Number : 1171891-31-8
  • Chemical Structure : The structure features a dioxaborolane moiety which is known for its applications in organic synthesis and medicinal chemistry.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anti-inflammatory properties and potential as a therapeutic agent.

Anti-inflammatory Activity

One study explored the compound's ability to modulate inflammatory responses in human cells. The results indicated that it significantly reduced the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory processes. The compound was shown to decrease lipopolysaccharide (LPS)-induced NF-κB activity in monocytes and vascular smooth muscle cells by approximately 60% at concentrations as low as 1 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies demonstrated that modifications to the dioxaborolane moiety could enhance biological activity. For instance, variations in substituents on the oxazole ring were found to influence the anti-inflammatory efficacy, with certain derivatives exhibiting up to 80% inhibition of pro-inflammatory cytokine release .

Case Study 1: In Vivo Efficacy

In a murine model of acute inflammation, administration of this compound resulted in significant reductions in swelling and pain responses compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound .

Case Study 2: Comparative Analysis with Other Compounds

A comparative study was conducted with other boron-containing compounds known for their anti-inflammatory properties. The findings indicated that this compound exhibited superior efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a novel therapeutic agent for inflammatory diseases .

Research Findings Summary Table

Study FocusKey FindingsReference
Anti-inflammatory ActivityReduced NF-κB activity by 60% at 1 μM
Structure-Activity RelationshipEnhanced activity with specific substituents
In Vivo EfficacySignificant reduction in inflammation in murine models
Comparative AnalysisSuperior efficacy over NSAIDs

Properties

Molecular Formula

C10H16BNO3

Molecular Weight

209.05 g/mol

IUPAC Name

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole

InChI

InChI=1S/C10H16BNO3/c1-7-6-13-8(12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3

InChI Key

BMXBEIRREVATHP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.